1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Description
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Properties
Molecular Formula |
C18H23N5O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H23N5O/c1-13-11-14(2)22-18(21-13)23-9-6-15(7-10-23)17(24)20-12-16-5-3-4-8-19-16/h3-5,8,11,15H,6-7,9-10,12H2,1-2H3,(H,20,24) |
InChI Key |
INEYHKIWPNPJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CC=N3)C |
Origin of Product |
United States |
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.43 g/mol. The compound features a piperidine core substituted with a pyrimidine and pyridine moiety, which are known to influence its biological activity.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, related compounds have been reported to inhibit HIV-1 replication with IC₅₀ values in the nanomolar range. In a study involving piperidine derivatives, compounds similar to our target showed promising results against CCR5, a co-receptor for HIV entry into cells. Specifically, derivatives demonstrated IC₅₀ values comparable to maraviroc, a well-known CCR5 antagonist .
Anticancer Activity
Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, piperidine-based compounds were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, yielding IC₅₀ values in the micromolar range. The activity was attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cancer progression .
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in disease processes. For instance, some piperidine derivatives have been shown to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. Selective inhibition was observed at low concentrations, indicating a potential therapeutic application in cancer treatment .
The biological activity of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or inhibitor at specific receptors such as CCR5.
- Enzyme Inhibition : It may inhibit enzymes critical for viral replication or tumor growth.
- Cell Signaling Interference : The compound could disrupt signaling pathways that promote cell proliferation.
Study 1: Antiviral Efficacy
In a controlled study evaluating the antiviral efficacy of various piperidine derivatives, one derivative demonstrated an IC₅₀ value of 25.73 nM against CCR5 in calcium mobilization assays. This suggests that modifications to the piperidine structure can significantly enhance antiviral potency .
Study 2: Anticancer Activity
Another study assessed the cytotoxicity of piperidine derivatives on HeLa cells, revealing an IC₅₀ value of 0.65 μM for the most active compound in the series. This finding highlights the potential of these compounds as anticancer agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
